molecular formula C30H26BrN3O6 B2913529 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-95-1

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2913529
CAS No.: 393837-95-1
M. Wt: 604.457
InChI Key: ZMLSNSZVWBDQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic structure integrating a 6-bromo-2-hydroxy-4-phenylquinoline core, a 4,5-dihydro-1H-pyrazol-1-yl ring substituted with a 2,5-dimethoxyphenyl group, and a terminal 4-oxobutanoic acid chain. Synthesis likely follows a multi-step protocol involving cyclocondensation, halogenation, and coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-19-9-11-25(40-2)21(15-19)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-14-18(31)8-10-22(20)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLSNSZVWBDQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (often referred to as DQP-1105) has garnered attention due to its potential biological activities, particularly in the context of NMDA receptor inhibition and its implications in various pathophysiological conditions. This article explores the biological activity of DQP-1105, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

DQP-1105 acts primarily as an antagonist at NMDA receptors, specifically targeting GluN2C and GluN2D subunits. Research has shown that it possesses a noncompetitive inhibitory mechanism, which is characterized by:

  • Voltage Independence : The inhibition does not change with varying concentrations of coagonists like glutamate or glycine.
  • Selective Inhibition : It exhibits approximately 50-fold selectivity for GluN2C and GluN2D over other subunits such as GluN2A and GluN2B .

Structure-Activity Relationship

The structural features of DQP-1105 are crucial for its biological activity. The presence of the pyrazole ring and the quinoline moiety contribute significantly to its binding affinity and selectivity for NMDA receptors. Variations in these structures have been linked to differences in inhibitory potency, indicating a strong structure-activity relationship (SAR) that can guide future drug design efforts.

Biological Activities

Case Study 1: NMDA Receptor Inhibition

A study evaluated the effects of DQP-1105 on NMDA receptor-mediated currents and found that it inhibited single-channel currents without altering mean open time or conductance. This supports the hypothesis that DQP-1105 acts at a pregating step in receptor activation .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various derivatives of 4-oxobutanoic acids, certain compounds demonstrated high efficacy against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of DQP-1105 .

Data Tables

Activity Type Compound IC50 (μM) Remarks
NMDA Receptor InhibitionDQP-1105< 50Selective for GluN2C/D receptors
Antimicrobial ActivityVariousVariesEffective against Bacillus subtilis (37.6%)
Tyrosinase InhibitionAlkyl Derivatives102.3 - 244.1Structure-dependent activity observed

Scientific Research Applications

Pharmacological Properties

The pharmacological activities of pyrazole derivatives are well-documented. The specific compound has potential applications in various therapeutic areas:

  • Anticancer Activity :
    • Pyrazole derivatives are known to exhibit anticancer properties. Research indicates that modifications in the pyrazole structure can enhance its efficacy against cancer cells. For instance, derivatives have been synthesized with promising results against various cancer types, including breast and lung cancers .
  • Anti-inflammatory Effects :
    • Many pyrazole compounds demonstrate anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The presence of functional groups in the compound may enhance its ability to modulate inflammatory pathways .
  • Antimicrobial Properties :
    • The compound may also possess antimicrobial properties similar to other pyrazole derivatives. Studies have shown that certain pyrazole-based compounds exhibit significant activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Pyrazole derivatives have been explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The antioxidant properties of these compounds may play a role in protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

Here are notable findings related to the applications of pyrazole derivatives that could be relevant to this compound:

Study Objective Findings
Cottineau et al. (2002)Investigated antidiabetic activity of pyrazole derivativesIdentified a series of substituted pyrazole-4-carboxylic acids with significant hypoglycemic effects .
Pathak et al. (2014)Evaluated anti-tubercular activitySynthesized various substituted 1-(3, 5-diaryl-4,5-dihydro-1H-pyrazol-1-yl) ethenone derivatives showing strong activity against Mycobacterium tuberculosis H37Rv strain .
Recent Advances in Pyrazole Derivatives (2023)Comprehensive review of pharmacological activitiesHighlighted broad pharmacological activities including analgesic, anti-inflammatory, and anticancer effects across various studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of pyrazoline-quinoline hybrids with modifications in substituents on the quinoline and aryl rings. Key analogs and their distinguishing features are summarized below:

Compound ID/Name Quinoline Substituents Pyrazoline Aryl Substituents Terminal Chain Key Analytical Data (HRMS/NMR) Yield (%) Purity (%)
Target Compound 6-Br, 2-OH, 4-Ph 2,5-(MeO)₂Ph 4-Oxobutanoic acid Not explicitly reported N/A N/A
4-[3-(6-Chloro-2-oxo-4-phenylquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (12) 6-Cl, 2-Oxo, 4-Ph 3-F-Ph 4-Oxobutanoic acid 1H NMR (δ 2.5–8.0 ppm), HRMS confirmed 86 >95
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Not applicable (no quinoline core) 4-Br-Ph, 2-Cl-Ph 4-Oxobutanoic acid 1H NMR (δ 7.2–7.8 ppm) N/A >94
4-(5-(4-Bromophenyl)-3-(2-oxo-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (64) 4-Ph, 2-Oxo 4-Br-Ph 4-Oxobutanoic acid Yield 91%, HPLC >95% 91 >95
4-[3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Not applicable 4-Br-Ph (bis-substituted) 4-Oxobutanoic acid CAS 313967-96-3, HRMS confirmed N/A N/A

Key Observations:

Halogen Substitutions: The 6-bromo group in the target compound contrasts with 6-chloro in analogs (e.g., compound 12 ). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine.

Functional Group Impact: The 2-hydroxy group on the quinoline (target) versus 2-oxo (e.g., compound 64 ) alters hydrogen-bonding capacity. Hydroxy groups can act as hydrogen donors, influencing solubility and receptor binding. Dimethoxyphenyl substituents (target) introduce electron-donating effects, which may stabilize charge-transfer interactions compared to electron-withdrawing groups like 3-F-Ph (compound 12 ).

Synthetic Efficiency :

  • Yields for analogs range widely (22–91%), with lower yields often linked to steric hindrance (e.g., compound 25, 27% ). The target compound’s synthesis may face similar challenges due to the bulky dimethoxyphenyl group.
  • Purity across analogs consistently exceeds 94% (HPLC), reflecting robust purification protocols (e.g., flash chromatography ).

Therapeutic Implications: Pyrazoline-quinoline hybrids are explored for antimicrobial and anticancer activity. For instance, chloro-fluoro derivatives (e.g., compound 25 ) show enhanced bioactivity due to halogen-mediated interactions with target enzymes . The target compound’s 2-hydroxyquinoline moiety may confer antioxidant properties, as seen in related hydroxyquinoline derivatives .

Research Findings and Trends

  • Structural Characterization : Analogs are routinely analyzed via 1H/13C NMR, HRMS, and HPLC , with software like SHELXL and Multiwfn aiding in crystallographic and electronic structure analysis.
  • Pharmacophore Models: Non-competitive pyrazoline inhibitors often rely on the quinoline-pyrazoline scaffold for binding to enzymes (e.g., kinase targets) .
  • Interactions: Bromine’s polarizability enhances van der Waals interactions in binding pockets, as noted in isostructural bromo/chloro comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.